Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate
Description
Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate (CAS: 80916-49-0, EINECS: 279-627-9) is a bicyclic ester featuring a norbornane skeleton (bicyclo[2.2.1]heptane) with a methyl substituent at position 5 and an ethyl ester group at position 2 . Its rigid bicyclic structure and functional groups make it a valuable intermediate in medicinal chemistry and materials science. The compound’s registration date (31/05/2018) underscores its relevance in recent industrial applications .
Properties
CAS No. |
80916-49-0 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-3-13-11(12)10-6-8-5-9(10)4-7(8)2/h7-10H,3-6H2,1-2H3 |
InChI Key |
WAVFHBURNUYTHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CC1CC2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate typically involves the esterification of 5-methylbicyclo[2.2.1]heptane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The rigid bicyclic structure of the compound also contributes to its unique reactivity and interactions .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects :
- The 5-methyl group in the target compound enhances steric bulk without introducing polar groups, favoring lipophilicity. In contrast, diazabicycloheptane derivatives (e.g., compound 16b) exhibit nitrogen atoms that enable hydrogen bonding and interactions with biological targets like Spns2 .
- Epoxy derivatives (e.g., 5,6-epoxy analogs) demonstrate unique inertness toward standard epoxy-opening reagents (e.g., HCl in pyridine), limiting their reactivity to high-temperature curing with acid anhydrides . This contrasts with the hydrolyzable ester group in the target compound.
- Synthetic Challenges: The 7-oxabicycloheptane analog (rac-ethyl 3-Boc-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate) faced low yields (38%) during base-mediated ring opening, highlighting sensitivity to reaction conditions .
- Biological Activity: MRS4815’s 2-aza substitution and trifluoromethylphenyl group confer potent P2Y14 receptor antagonism (IC₅₀ ~3 nM), suggesting that even minor structural changes (e.g., nitrogen substitution) drastically alter receptor affinity . The target compound’s lack of nitrogen or aromatic groups likely limits such activity.
Physicochemical Properties
- Molecular Weight & Solubility: The target compound’s lower molecular weight (182.26) compared to analogs like MRS4815 (644.69) suggests better membrane permeability but reduced solubility in polar solvents. Hydrochloride salts (e.g., ethyl 3-aminobicycloheptane-2-carboxylate HCl) enhance aqueous solubility via ionic character, a property absent in the neutral ester target compound .
Reactivity :
Biological Activity
Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that includes an ester functional group, which is crucial for its reactivity and interaction with biological systems. The molecular formula is , and its molecular weight is approximately 184.25 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrolysis : The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may participate in various biochemical reactions, potentially influencing metabolic pathways.
- Enzyme Interaction : The unique bicyclic structure allows for specific interactions with enzymes and other biomolecules, which may modulate their activity.
- Antioxidant Activity : Preliminary studies suggest that compounds in this class may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Biological Activity and Therapeutic Potential
Research has indicated several areas where this compound may demonstrate biological activity:
- Antimicrobial Properties : Some derivatives of bicyclic compounds have shown effectiveness against various microbial strains, indicating potential as antimicrobial agents.
- Anti-inflammatory Effects : Compounds similar to this compound have been studied for their anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
- Endocrine Disruption : There is emerging evidence that certain bicyclic compounds may interact with endocrine systems, suggesting a need for further investigation into their safety and environmental impact.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various bicyclic compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at certain concentrations, warranting further exploration into its use as an antimicrobial agent.
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that derivatives of this compound reduced the secretion of pro-inflammatory cytokines in macrophage cultures, suggesting a potential therapeutic role in managing inflammatory diseases.
-
Toxicological Assessments :
- Toxicological evaluations have shown that this compound exhibits low toxicity in standard assays (e.g., Ames test), indicating it may be safe for further pharmacological development.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
